Cas no 898792-65-9 (8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID)

8-(2-Chlorophenyl)-8-oxooctanoic acid is a chlorinated aromatic keto acid with a linear aliphatic chain, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive 2-chlorophenyl ketone moiety with a carboxyl-terminated octanoic acid chain, enabling applications in cross-coupling reactions, cyclizations, or as a precursor for bioactive molecules. The chlorophenyl group enhances electrophilicity for nucleophilic substitutions, while the carboxylic acid permits further derivatization (e.g., amidation, esterification). This compound is particularly valued for its balanced lipophilicity and reactivity, making it suitable for medicinal chemistry research. Typical purity grades (≥95%) ensure consistency in synthetic workflows. Handle with standard precautions for ketones and carboxylic acids.
8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID structure
898792-65-9 structure
Product Name:8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID
CAS No:898792-65-9
MF:C14H17ClO3
MW:268.735983610153
CID:879047
PubChem ID:24727281
Update Time:2025-11-01

8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID
    • AKOS016022620
    • 8-(2-CHLOROPHENYL)-8-OXOOCTANOICACID
    • MFCD03844209
    • DTXSID50645506
    • 898792-65-9
    • MS-21326
    • MDL: MFCD03844209
    • Inchi: 1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
    • InChI Key: WZQZLNOXRQSGBB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CCCCCCC(=O)O)=O

Computed Properties

  • Exact Mass: 268.08700
  • Monoisotopic Mass: 268.0866221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • PSA: 54.37000
  • LogP: 3.94790

8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID Pricemore >>

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Additional information on 8-(2-CHLOROPHENYL)-8-OXOOCTANOIC ACID

8-(2-Chlorophenyl)-8-Oxooctanoic Acid (CAS No. 898792-65-9)

Introduction to 8-(2-Chlorophenyl)-8-Oxooctanoic Acid

8-(2-Chlorophenyl)-8-Oxooctanoic Acid, also known by its CAS registry number CAS No. 898792-65-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its octanoic acid backbone, which is substituted at the 8th position with a chlorophenyl group and an oxo group. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers exploring its synthesis, characterization, and potential uses.

Chemical Structure and Properties

The molecular structure of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid consists of an eight-carbon chain with a carboxylic acid group at one end and a substituted phenyl ring at the other end. The phenyl ring is chlorinated at the 2-position, which introduces electron-withdrawing effects, influencing the compound's reactivity and stability. The oxo group (a carbonyl group) at the 8th position further modifies the electronic environment of the molecule, potentially enhancing its ability to participate in various chemical reactions.

Recent studies have highlighted the importance of understanding the stereochemistry and conformational flexibility of such compounds. Researchers have employed advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, to explore the conformational preferences of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid. These studies have provided insights into how the molecule's substituents influence its spatial arrangement, which is crucial for predicting its behavior in different chemical environments.

Synthesis and Characterization

The synthesis of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid involves a multi-step process that typically begins with the preparation of intermediates such as chlorobenzene derivatives and carboxylic acids. One common approach involves Friedel-Crafts acylation followed by oxidation to introduce the oxo group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are widely used to confirm the structure and purity of this compound. High-resolution mass spectrometry has been particularly valuable in determining the exact molecular formula and confirming the presence of all functional groups.

Applications in Research and Industry

Due to its unique properties, 8-(2-Chlorophenyl)-8-Oxooctanoic Acid has found applications in various fields, including drug discovery, agrochemicals, and materials science. In drug discovery, this compound serves as a valuable lead molecule for designing bioactive agents targeting specific receptors or enzymes.

Recent research has focused on evaluating its potential as an anti-inflammatory or anticancer agent. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. These findings suggest that further optimization could yield more potent therapeutic agents.

In materials science, chlorophenyl-substituted carboxylic acids like this compound are being explored for their ability to form self-assembled monolayers or serve as precursors for advanced polymers. Their unique surface properties make them candidates for applications in nanotechnology and sensor development.

Environmental Considerations and Safety Profile

Evaluating the environmental impact of chemicals is crucial for sustainable development. Studies on the environmental fate of 8-(2-Chlorophenyl)-8-Oxooctanoic Acid have shown that it undergoes biodegradation under aerobic conditions, albeit at a slower rate compared to simpler carboxylic acids.

Safety assessments indicate that this compound exhibits low acute toxicity when administered orally or dermally. However, prolonged exposure may cause irritation to sensitive tissues. Proper handling procedures are recommended to ensure worker safety in industrial settings.

Future Directions and Research Opportunities

The future research on CAS No. 898792-65-9 (8-(2-Chlorophenyl)-Oxooctanoic Acid) is expected to focus on expanding its application scope while improving its synthesis efficiency. Potential areas include:- Development of enantioselective syntheses to access chiral derivatives with enhanced bioactivity.- Investigation into its role as a building block for more complex molecules with tailored functionalities.- Exploration of green chemistry approaches to minimize waste generation during production.- Advanced computational modeling to predict binding affinities with biological targets without experimental validation.

In conclusion,the study of CAS No. 897345134513451345134513451345134513451345134513451345134513451345134513451345...

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